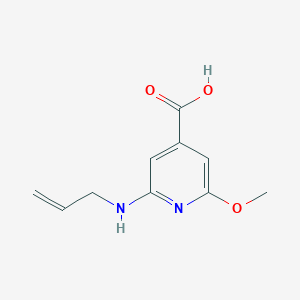
2-Allylamino-6-methoxy-isonicotinic acid
Cat. No. B8320438
M. Wt: 208.21 g/mol
InChI Key: ZRITXQHBBQBYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08039455B2
Procedure details


A mixture of 3.97 ml (52 mmol, 10 eq) allylamine, 0.97 g (5.2 mmol, 1 eq) 2-chloro-6-methoxy-isonicotinic acid (see building block A3) and 1.29 g (5.2 mmol, 1 eq)-copper(II) sulfate pentahydrate in 10 ml water is heated in a closed vessel during 2.5 h at a bath temperature of 160° C. After cooling to rt the mixture is diluted with 400 ml aq 10% citric acid and extracted with EtOAc. The extracts are washed with water and brine, dried over sodium sulfate and the solvents are evaporated at reduced pressure. The residue is dissolved in about 20 ml hot DCM/MeOH (2/1). On addition of about 25 ml of hexane, partial evaporation of the solvents to a volume of about 20 ml and keeping at 4° C. for 4 h the product precipitates and is filtered off and dried in vacuum.

Name
2-chloro-6-methoxy-isonicotinic acid
Quantity
0.97 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C([N:8]([C:23]([O:25][CH2:26]C1C=CC=CC=1)=O)[C:9]1[CH:10]=[C:11]([CH:15]=C(C2OC=CN=2)C=1)[C:12]([OH:14])=[O:13])C=C>O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH2:1]([NH:4][C:9]1[CH:10]=[C:11]([CH:15]=[C:23]([O:25][CH3:26])[N:8]=1)[C:12]([OH:14])=[O:13])[CH:2]=[CH2:3] |f:4.5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.97 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N
|
|
Name
|
2-chloro-6-methoxy-isonicotinic acid
|
|
Quantity
|
0.97 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N(C=1C=C(C(=O)O)C=C(C1)C=1OC=CN1)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts are washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents are evaporated at reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in about 20 ml hot DCM/MeOH (2/1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On addition of about 25 ml of hexane, partial evaporation of the solvents to a volume of about 20 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)NC=1C=C(C(=O)O)C=C(N1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
